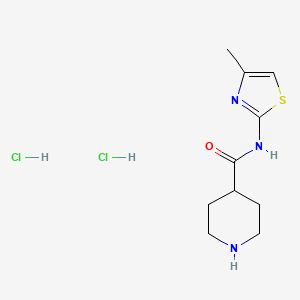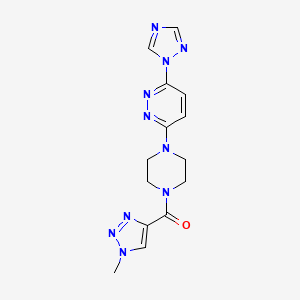![molecular formula C16H19NO4 B2959046 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide CAS No. 1396893-04-1](/img/structure/B2959046.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide, also known as BHCA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BHCA is a small molecule that has been shown to have an effect on the endocannabinoid system, a complex signaling network that plays a crucial role in the regulation of various physiological processes.
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
Controlled Radical Polymerization : The polymerization of acrylamides containing amino acid moieties via reversible addition−fragmentation chain transfer (RAFT) demonstrates the controlled synthesis of polymers with specific functionalities. This technique allows for the production of homopolymers with narrow polydispersity, molecular weights controlled by the monomer/chain transfer agent ratio, and enhanced isotacticity, showcasing the potential of acrylamides in creating polymers for biomedical applications (Mori, Sutoh, & Endo, 2005).
RAFT Polymerization for Thermoresponsive Polymers : The RAFT polymerization of acrylamides containing proline and hydroxyproline moieties highlights the creation of water-soluble and thermoresponsive polymers. This process offers controlled synthesis, showcasing the versatility of acrylamides in developing polymers that respond to temperature changes, with potential applications in drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).
Material Science and Surface Activity
Synthesis and Evaluation of Surface Active Agents : Research on the synthesis of surface active agents from acrylamide derivatives highlights their significant surface properties and antimicrobial activities. Such studies explore the potential of acrylamide derivatives in creating novel groups of nonionic surface active agents, pointing to applications in various industrial and pharmaceutical fields (Eissa, 2007).
Biodegradable Hydrogels for Drug Delivery : The development of biodegradable hydrogels through the free radical polymerization of acrylamide and acrylic acid showcases the potential of such materials in biomedical applications, particularly as drug delivery systems. These hydrogels' swelling behavior, degradation properties, and mechanical characteristics underscore their suitability for delivering therapeutic agents (Elvira, Mano, San Román, & Reis, 2002).
Chemical Reactions and Synthesis
Baylis-Hillman Reaction : Studies on the acceleration of the Baylis-Hillman reaction in polar solvents such as water and formamide, with the use of various amine catalysts, reveal the intricate roles of hydrogen bonding and solvent effects in chemical synthesis. This research provides insights into optimizing reaction conditions for synthesizing acrylamide derivatives, offering pathways to novel compounds (Aggarwal, Dean, Mereu, & Williams, 2002).
Synthesis of Novel Functionalized Monomers : The creation of novel acrylate monomers for polymerization, characterized by their thermal behavior, antibacterial, and antifungal activities, demonstrates the chemical versatility of acrylamide derivatives. Such research paves the way for developing new materials with specific properties for targeted applications (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13-3-1-2-12(9-13)17-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h4-8,12-13,18H,1-3,9-10H2,(H,17,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMCMVGEACNQG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)
![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)
![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)
